molecular formula C8H14O2S B14378251 tert-Butyl 4-sulfanylbut-2-enoate CAS No. 89936-87-8

tert-Butyl 4-sulfanylbut-2-enoate

Cat. No.: B14378251
CAS No.: 89936-87-8
M. Wt: 174.26 g/mol
InChI Key: RIERULGUPJUPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-sulfanylbut-2-enoate is an organic compound characterized by a but-2-enoate ester backbone substituted with a tert-butyl group and a sulfanyl (thiol, -SH) moiety at position 4. Its structure (Fig. 1) confers unique reactivity due to the interplay of the electron-deficient α,β-unsaturated ester and the nucleophilic thiol group. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, or materials science intermediates. Its thiol group enables participation in Michael addition or thiol-ene "click" reactions, while the ester group offers hydrolytic stability under controlled conditions.

Properties

CAS No.

89936-87-8

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

tert-butyl 4-sulfanylbut-2-enoate

InChI

InChI=1S/C8H14O2S/c1-8(2,3)10-7(9)5-4-6-11/h4-5,11H,6H2,1-3H3

InChI Key

RIERULGUPJUPOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-sulfanylbut-2-enoate typically involves the esterification of 4-sulfanylbut-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-sulfanylbut-2-enoate can undergo oxidation reactions where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-sulfanylbut-2-enoate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-sulfanylbut-2-enoate involves its interaction with various molecular targets. The sulfanyl group can act as a nucleophile, participating in reactions with electrophilic centers. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues: Thiol-Containing Esters

tert-Butyl 4-sulfanylbut-2-enoate shares functional groups with other thiolated esters, such as methyl 3-sulfanylpropionate and ethyl 4-sulfanylpent-2-enoate. Key differences include:

Property This compound Methyl 3-sulfanylpropionate Ethyl 4-sulfanylpent-2-enoate
Molecular Weight (g/mol) ~174.27 ~136.18 ~188.30
Functional Groups Ester, thiol, α,β-unsaturated ester Ester, thiol Ester, thiol, extended alkene
Solubility Moderate in polar aprotic solvents High in polar solvents Low in water, high in organics
Stability Hydrolytically stable (tert-butyl) Prone to hydrolysis Moderate ester stability

The tert-butyl group enhances steric protection of the ester, reducing hydrolysis compared to methyl/ethyl analogues. The α,β-unsaturated ester also enables conjugate addition reactions absent in saturated derivatives .

Functional Analogues: Antioxidant Activity

Evidence from Slaga & Bracken (1977) demonstrates that BHA/BHT inhibit polycyclic aromatic hydrocarbon (PAH) carcinogenesis by blocking metabolic activation to DNA-binding electrophiles . While direct data on this compound are lacking, its thiol group may scavenge reactive oxygen species (ROS) or electrophilic intermediates. However, unlike BHA/BHT, its ester group may limit lipid solubility, reducing bioavailability in biological systems.

Spectroscopic Differentiation

Isolation and characterization of structurally complex compounds, such as Zygocaperoside and Isorhamnetin-3-O-glycoside (from Zygophyllum fabago roots), rely on UV, $ ^1 \text{H-NMR} $, and $ ^{13} \text{C-NMR} $ spectroscopy . For this compound:

  • UV Spectroscopy : The α,β-unsaturated ester absorbs near 210–230 nm (π→π* transitions), distinct from glycosides (e.g., Zygocaperoside absorbs at 270–300 nm due to conjugated systems).
  • NMR : Key signals include:
    • $ ^1 \text{H-NMR} $: Thiol proton (δ 1.4–1.6 ppm, broad), alkene protons (δ 5.8–6.3 ppm), tert-butyl (δ 1.2–1.4 ppm).
    • $ ^{13} \text{C-NMR} $: Ester carbonyl (δ 165–170 ppm), alkene carbons (δ 120–130 ppm).

These features contrast with glycosides (e.g., Zygocaperoside’s anomeric proton at δ 4.8–5.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.